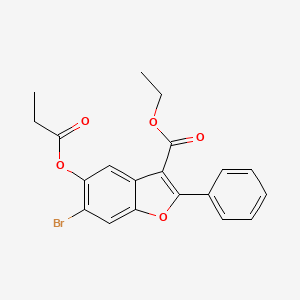

![molecular formula C9H14N4O2S B5719702 2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)

2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives, including "2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine," involves multiple steps starting from basic pyrimidine structures or their analogs. These processes often involve cyclization, chlorination, and substitution reactions. For instance, derivatives have been synthesized through reactions with various piperazines, resulting in compounds with significant antibacterial activities (Matsumoto & Minami, 1975). Another method involves the synthesis from methyl 2-aminothiophene-3-carboxylate through cyclization and substitution processes (Chen et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine derivatives has been confirmed through various spectroscopic methods and X-ray crystallography. Detailed studies include the analysis of vibrational modes, molecular electronic structure, and intermolecular interactions, providing insights into the compound's molecular conformation and stability (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, reflecting its reactivity and potential applications. For example, SNAr reactions have been described for 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, showing chemoselectivity depending on the type of amine and base used (Baiazitov et al., 2013). These reactions are crucial for understanding the compound's chemical behavior and for developing new derivatives with specific properties.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, provide important information for the compound's handling and application in various fields. The crystalline structure and conformation of such compounds have been studied using X-ray crystallography, revealing their stable forms and intermolecular interactions (Naveen et al., 2007).

Mecanismo De Acción

Target of Action

The primary targets of 2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine interacts with its targets by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism .

Biochemical Pathways

The compound affects the protein kinase signaling pathways . By inhibiting protein kinases, it disrupts the signaling processes that regulate cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can include changes in cell behavior and potential anticancer activity .

Pharmacokinetics

Similar compounds have been shown to have promising pharmacokinetic properties, including good bioavailability

Result of Action

The molecular and cellular effects of 2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine’s action include the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells . This can lead to reduced inflammation and potential neuroprotective effects . Additionally, the compound can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Propiedades

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c1-16(14,15)13-7-5-12(6-8-13)9-10-3-2-4-11-9/h2-4H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAQMHVKRHWMJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Methylsulfonyl)-1-piperazinyl]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]amino}benzoic acid](/img/structure/B5719628.png)

![4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5719642.png)

![1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5719650.png)

![N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719664.png)

![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)

![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)

![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)

![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)

![4-methyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5719690.png)